molecular formula C8H15N3S2 B3336113 Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate CAS No. 18596-83-3

Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate

Cat. No.: B3336113
CAS No.: 18596-83-3
M. Wt: 217.4 g/mol
InChI Key: RXQXXGTXRWRWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)dithiocarbazate is a dithiocarbazate derivative characterized by a seven-membered azepine ring fused to a dithiocarbazate moiety. This compound belongs to a class of Schiff base ligands with an NNCSS backbone, enabling multidentate coordination to metal ions . The methyl substituent on the dithiocarbazate group enhances steric accessibility compared to bulkier substituents (e.g., benzyl), which is critical for its biological activity and coordination chemistry . Its synthesis typically involves condensation of S-methyl dithiocarbazate with a carbonyl-containing azepine precursor, followed by characterization via NMR, X-ray crystallography, and elemental analysis .

Properties

IUPAC Name

methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S2/c1-13-8(12)11-10-7-5-3-2-4-6-9-7/h2-6H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQXXGTXRWRWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NNC1=NCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390631
Record name ST50114401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18596-83-3
Record name NSC251766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50114401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)DITHIOCARBAZATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate involves several steps. One common synthetic route includes the reaction of 3,4,5,6-tetrahydro-2H-azepine with methyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate undergoes various chemical reactions, including:

Scientific Research Applications

Biological Applications

2.1 Antimicrobial Activity

Research indicates that dithiocarbazates exhibit significant antimicrobial properties. A study demonstrated that methyl dithiocarbazates can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .

Case Study:
In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. This suggests its potential as a lead compound for antibiotic development.

2.2 Anticancer Properties

Dithiocarbazates have been investigated for their anticancer effects. This compound has shown promise in inducing apoptosis in cancer cells.

Case Study:
In vitro studies on human breast cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptotic markers. This positions it as a candidate for further development in cancer therapy.

Agricultural Applications

3.1 Pesticidal Activity

The compound has been evaluated for its pesticidal properties against agricultural pests. Preliminary studies suggest that it may act as an effective bio-pesticide.

Case Study:
Field trials conducted on crops infested with aphids demonstrated that treatments with methyl dithiocarbazate resulted in a significant reduction of pest populations without harming beneficial insects.

Material Science Applications

4.1 Polymer Synthesis

This compound is being explored as a precursor in the synthesis of novel polymers with enhanced properties.

Data Table: Polymer Properties Comparison

Polymer TypeMechanical StrengthThermal StabilityBiodegradability
Conventional PolymerLowModerateNon-biodegradable
Polymer from DithiocarbazateHighHighBiodegradable

Mechanism of Action

The mechanism of action of Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Structural Insights :

  • Methyl Group : The methyl substituent optimizes ligand-receptor interactions by minimizing steric clashes, as seen in the high activity of Cu1 (SMDTC-glyoxal complex) against breast cancer cells .
  • Benzyl Group : The benzyl group in SBDTC derivatives introduces steric bulk, reducing binding efficiency to bacterial and cancer cell targets .
  • Ethyl Group : Ethyl-substituted compounds (e.g., compound 9) show moderate activity, suggesting a threshold for substituent size .
Coordination Chemistry and Structural Flexibility
  • Tautomerism and Conformation : Dithiocarbazates exhibit thione-thiol tautomerism and C=S/S=C conformational flexibility, which influence metal coordination and biological interactions . Methyl derivatives preferentially adopt the thione form, enhancing stability in metal complexes (e.g., Cu7) .
  • Crystal Structures: X-ray studies of methyl derivatives (e.g., SMDTC-glyoxal) reveal planar geometries with bond lengths (C=S: ~1.65 Å, C–S: ~1.74 Å) consistent with other active dithiocarbazates . Benzyl derivatives show similar bond metrics but reduced bioactivity due to non-planar aromatic substituents .

Biological Activity

Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate, a compound with the CAS number 18596-83-3, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique dithiocarbazate structure combined with a tetrahydroazepine moiety. Its molecular formula is C8H15N3S2C_8H_{15}N_3S_2, and it possesses specific chemical characteristics that contribute to its biological activity.

PropertyValue
Molecular FormulaC₈H₁₅N₃S₂
Molecular Weight215.35 g/mol
IUPAC Namemethyl N-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)carbamodithioate

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Results indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular metabolism.
  • Protein Binding : It may bind to specific proteins, altering their function and influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL for various strains.
  • Anticancer Potential :
    • In a comparative study on the cytotoxic effects of various dithiocarbazates on HeLa cells, this compound exhibited a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate, and how are intermediates purified?

  • Methodology : The compound can be synthesized via acid-catalyzed cyclization or condensation reactions. For example, methyl dithiocarbazate reacts with carbonyl-containing intermediates (e.g., difluoroacetic acid or 4-aminoacetophenone) in polar solvents like ethanol or toluene. Key steps include:

  • Using potassium carbonate as an acid acceptor to facilitate nucleophilic addition at 0–100°C .
  • Refluxing in ethanol for 6 hours to form Schiff base derivatives, followed by recrystallization from 2-propanol for purification .
    • Critical Parameters : Temperature control (20–100°C), solvent selection (toluene for azeotropic water removal), and stoichiometric ratios (1:1 molar ratio of reactants) ensure high yields (>90%) .

Q. How is the crystal structure of this compound resolved, and what software tools are essential?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection using diffractometers (e.g., Nonius Kappa CCD) with Mo/Kα radiation.
  • Structure solution via SHELXS/SHELXD and refinement using SHELXL, achieving R-factors < 0.05 .
  • Visualization with ORTEP-3 or WinGX for thermal ellipsoid plots and packing diagrams .
    • Validation : Hydrogen bonding (N–H⋯S, C–H⋯O) and π-π stacking interactions (3.28–3.73 Å distances) are analyzed to confirm structural stability .

Advanced Research Questions

Q. How can Hirshfeld surface analysis and NCI plots elucidate intermolecular interactions in crystallographic studies?

  • Methodology :

  • Hirshfeld Surfaces : Generated via CrystalExplorer to map contact distances (e.g., H⋯H, S⋯H contributions) and quantify interaction propensities .
  • NCI Plots : Non-covalent interaction analysis identifies stabilizing forces (e.g., van der Waals, hydrogen bonds) using NCIPLOT, validated against SC-XRD data .
    • Case Study : For dithiocarbazate derivatives, dominant S⋯H interactions (15–20% of surface contacts) correlate with bioactivity .

Q. What computational strategies predict the bioactivity of dithiocarbazate derivatives against viral proteases?

  • Methodology :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-receptor binding (e.g., SARS-CoV-2 main protease). Key parameters include grid box dimensions (20 ų) and Lamarckian genetic algorithms .
  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and compute electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
    • Validation : Experimental IC₅₀ values are compared with docking scores (e.g., −8.5 to −10.2 kcal/mol) to prioritize candidates .

Q. How does electron delocalization within the dithiocarbazate moiety influence spectroscopic and reactivity profiles?

  • Methodology :

  • X-ray/DFT Synergy : Shortened N–C bond lengths (1.28–1.35 Å) and planarity (dihedral angles <15°) confirm conjugation between thione and azomethine groups .
  • Spectroscopy : IR and UV-Vis spectra show characteristic bands for C=S (950–1250 cm⁻¹) and π→π* transitions (λₘₐₓ ~350 nm), validated via TD-DFT .

Q. What are the challenges in resolving disorder or twinning in high-resolution crystallographic data for this compound?

  • Methodology :

  • Data Processing : Use TWINABS for scaling twinned data and SHELXL for refining partial occupancy sites .
  • Validation : Rₑₓₜᵢ (extinction coefficient) and GooF (1.0–1.1) ensure model robustness. For severe disorder, constraints (e.g., SIMU/DELU) stabilize refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.